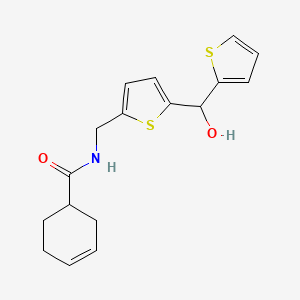

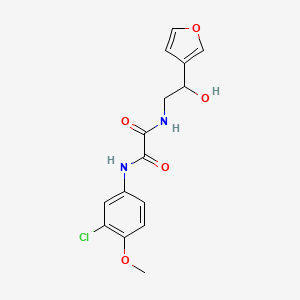

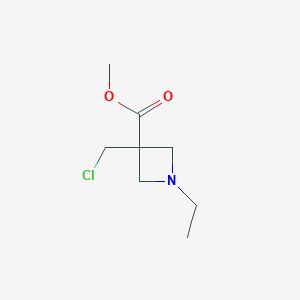

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It is a key building block in many pharmaceuticals and organic materials . The compound you mentioned seems to be a complex derivative of thiophene.

Molecular Structure Analysis

Thiophene has a five-membered ring made up of one sulfur atom and four carbon atoms . The compound you mentioned likely has a more complex structure due to additional functional groups, but without specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis

Thiophene and its derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and metal-catalyzed cross-couplings . The exact reactions that “N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide” can undergo would depend on its specific structure.Physical and Chemical Properties Analysis

Thiophene is a colorless liquid with a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents but insoluble in water . The physical and chemical properties of “this compound” would depend on its specific structure.Scientific Research Applications

Synthesis Methods

One significant application in scientific research is the development of synthesis methods for compounds similar to N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide. A study by Song et al. (2015) highlights the one-pot three-component synthesis of related compounds using ultrasound irradiation, which offers advantages like higher yields, shorter reaction times, and milder conditions (Song et al., 2015).

Chemical Transformations and Reactions

The compound's structural features lend itself to a variety of chemical transformations. For instance, Anelli et al. (1997) describe the Smiles rearrangement as a method for preparing similar compounds, highlighting the versatility of such molecules in chemical synthesis (Anelli et al., 1997).

Biological Activity

Compounds structurally related to this compound have been studied for their biological activities. Altundas et al. (2010) synthesized cycloalkylthiophene-Schiff bases and their metal complexes, demonstrating significant antibacterial and antifungal activities (Altundas et al., 2010).

Potential in Anticancer Drug Design

Sosnovsky et al. (1986) explored analogues of similar compounds for anticancer drug design, showing the potential of such structures in therapeutic applications (Sosnovsky et al., 1986).

Pharmaceutical Applications

In pharmaceutical research, these compounds are used for synthesizing various drug intermediates. For example, Jiao et al. (2009) designed and synthesized derivatives as histone deacetylase inhibitors, indicating their potential use in cancer therapy (Jiao et al., 2009).

Extraction and Recovery Applications

Ortet and Paiva (2015) developed thioamide derivatives for the recovery of palladium(II) from complex chloride solutions, demonstrating the compound's relevance in material recovery and recycling (Ortet & Paiva, 2015).

Mechanism of Action

Target of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to block voltage-gated sodium channels , which can lead to analgesic and anesthetic effects.

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity . For example, they can inhibit the synthesis of inflammatory mediators, disrupt microbial cell wall synthesis, or interfere with cancer cell proliferation .

Result of Action

Given the broad range of biological activities associated with thiophene derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular level, depending on the specific targets it interacts with .

Future Directions

Properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S2/c19-16(14-7-4-10-21-14)15-9-8-13(22-15)11-18-17(20)12-5-2-1-3-6-12/h1-2,4,7-10,12,16,19H,3,5-6,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOQLXCRPMEYPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2921494.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2921495.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2921499.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1,4-benzodioxin-5-yl)amino]acetamide](/img/structure/B2921503.png)

![7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2921505.png)